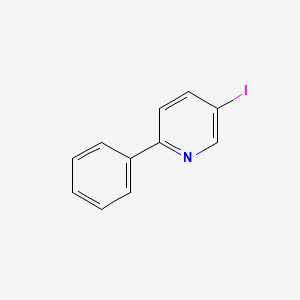

5-Iodo-2-phenylpyridine

Description

Properties

Molecular Formula |

C11H8IN |

|---|---|

Molecular Weight |

281.09 g/mol |

IUPAC Name |

5-iodo-2-phenylpyridine |

InChI |

InChI=1S/C11H8IN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H |

InChI Key |

UGYNHDUAFPZDHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)I |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight and formula of 5-Iodo-2-phenylpyridine

Molecular Profile, Synthetic Methodology, and Structural Validation[1]

Part 1: Executive Summary & Physicochemical Identity[1]

5-Iodo-2-phenylpyridine is a critical heteroaromatic scaffold used extensively in the synthesis of phosphorescent iridium complexes (e.g., Ir(ppy)₃ derivatives) for Organic Light-Emitting Diodes (OLEDs) and as a pharmacophore in drug discovery.[1] Its structural utility lies in the orthogonal reactivity of the pyridine nitrogen (coordination chemistry) and the C5-iodine handle (cross-coupling capability).[1]

Critical Distinction: Researchers must distinguish this compound from its isomer, 2-iodo-5-phenylpyridine. The position of the halogen dictates the electronic properties and subsequent reactivity.[1]

Table 1: Physicochemical Profile

| Property | Value | Notes |

| IUPAC Name | 5-Iodo-2-phenylpyridine | |

| CAS Number | 1214342-99-0 | Note: 120281-56-3 refers to the 2-iodo isomer.[1] |

| Molecular Formula | C₁₁H₈IN | |

| Molecular Weight | 281.09 g/mol | Average mass |

| Exact Mass | 280.9701 g/mol | Monoisotopic mass (for HRMS) |

| Appearance | White to off-white solid | |

| Melting Point | 100–103 °C | Purity dependent |

| SMILES | Ic1cnc(cc1)c2ccccc2 |

Part 2: Synthetic Methodology

The synthesis of 5-iodo-2-phenylpyridine requires strict regiocontrol.[1] Direct iodination of 2-phenylpyridine often yields mixtures or substitutes on the electron-rich phenyl ring rather than the electron-deficient pyridine ring.[1]

The most robust protocol utilizes a Regioselective Suzuki-Miyaura Coupling followed by a Halogen Exchange .[1]

2.1 The Regioselectivity Paradox

When starting with 2,5-dibromopyridine , the C2-bromide is significantly more activated towards oxidative addition by Pd(0) than the C5-bromide due to the electron-withdrawing nature of the adjacent nitrogen atom.[1] This allows for the selective installation of the phenyl ring at C2, leaving the C5-bromide intact for subsequent conversion to iodide.[1]

2.2 Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-phenylpyridine

-

Reagents: 2,5-Dibromopyridine (1.0 eq), Phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 eq).

-

Solvent: Toluene:Ethanol:Water (4:1:1).[1]

-

Conditions: Degas solvents with N₂ for 30 mins. Reflux at 90°C for 12–16 hours under inert atmosphere.[1]

-

Workup: Cool to RT. Extract with EtOAc.[1] Wash organic layer with brine.[1] Dry over MgSO₄.[1]

-

Purification: Flash column chromatography (Hexane/EtOAc) to isolate the mono-coupled product.

Step 2: Halogen Exchange (Lithium-Halogen Exchange) [1]

-

Reagents: 5-Bromo-2-phenylpyridine (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Iodine (I₂, 1.2 eq).[1]

-

Solvent: Anhydrous THF.

-

Protocol:

-

Quench: Saturated aqueous Na₂S₂O₃ (to reduce excess iodine).

-

Outcome: 5-Iodo-2-phenylpyridine.

2.3 Synthetic Workflow Diagram

Figure 1: Step-wise synthetic route leveraging the differential reactivity of C2 and C5 halogens on the pyridine ring.[2][3][4][5][6]

Part 3: Structural Validation (NMR & MS)[1]

Verifying the correct isomer is paramount.[1] The 5-iodo isomer has distinct spectral signatures compared to the 2-iodo isomer.

3.1 Mass Spectrometry (MS)

-

Expected m/z: 281.0 (M+).[1]

-

Isotopic Pattern: Iodine is monoisotopic.[1] You will not see the M+2 doublet characteristic of Bromine or the M+2 (3:1) of Chlorine.[1][4] The peak should be a clean singlet at 281.[1]

3.2 Proton NMR (¹H NMR) Analysis

The key to identification is the chemical shift and splitting pattern of the protons on the pyridine ring.[1]

-

H6 Proton (Adjacent to Nitrogen):

-

H3 and H4 Protons:

-

H3 and H4 will appear as a doublet and doublet-of-doublets (dd) respectively, typically in the 7.5–8.2 ppm range, overlapping with phenyl protons.[1]

-

3.3 Characterization Logic Flow

Figure 2: Decision tree for validating the structural identity of 5-iodo-2-phenylpyridine using NMR markers.

Part 4: Applications in R&D

4.1 OLED Material Synthesis

5-Iodo-2-phenylpyridine is the primary precursor for heteroleptic Iridium(III) complexes.[1]

-

Mechanism: The iodine atom facilitates oxidative addition to Ir(I) or undergoes further cross-coupling (e.g., Sonogashira) to extend the conjugation length before complexation, thereby tuning the emission color (red-shifting).

4.2 Pharmaceutical Scaffolds

The compound acts as a "bifunctional linker."[1] The phenyl group provides lipophilicity and receptor binding (pi-stacking), while the iodine allows for the late-stage introduction of diverse functional groups (amines, ethers, alkyls) via Pd/Cu catalysis to optimize ADME properties.

References

-

Regioselective Coupling of 2,5-Dibromopyridine: Tilley, J. W., & Zawoiski, S. (1988).[1] A facile synthesis of 2,5-disubstituted pyridines. The Journal of Organic Chemistry, 53(2), 386–390. [1]

-

Lithium-Halogen Exchange Protocols: Parham, W. E., & Piccirilli, R. M. (1977).[1] Selective halogen-lithium exchange in bromophenylalkyl halides. The Journal of Organic Chemistry, 42(2), 257–260. [1]

-

Application in Iridium Complexes (OLEDs): Lamansky, S., et al. (2001).[1] Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes. Journal of the American Chemical Society, 123(18), 4304–4312. [1]

-

Compound Data Verification: PubChem Compound Summary for CID 10238867 (5-Iodo-2-phenylpyridine). [1]

Sources

- 1. 5-Iodo-2-methylpyridine | C6H6IN | CID 11521395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

The Iodine Anchor: A Technical History of 5-Iodo-2-phenylpyridine in Organometallics

Executive Summary In the hierarchy of organometallic scaffolds, 5-iodo-2-phenylpyridine occupies a critical tactical position. It is not merely a ligand; it is a "pivot molecule"—a bifunctional platform that enables the modular construction of high-efficiency phosphorescent emitters. Its history is defined by a specific synthetic challenge: achieving regioselectivity on the pyridine ring to preserve the iodine atom for late-stage functionalization. This guide explores the evolution of its synthesis, its role as the "fruit fly" of iridium-catalyzed C-H activation, and its dominance in the manufacturing of red-shifted OLED materials.

Phase 1: The Synthetic Evolution (The Regioselectivity Paradox)

The synthesis of 5-iodo-2-phenylpyridine is a case study in competing reactivities. The objective is to install a phenyl ring at the 2-position (adjacent to nitrogen) while retaining a reactive iodine handle at the 5-position.

The "Mixed Halogen" Trap

Early attempts often utilized mixed dihalopyridines, such as 2-chloro-5-iodopyridine or 2-bromo-5-iodopyridine, under the assumption that the 2-position (being more electron-deficient) would be more reactive toward Pd(0) oxidative addition.

-

The Failure Mode: In palladium-catalyzed cross-couplings (Suzuki-Miyaura), the bond dissociation energy (BDE) of the C–X bond often overrides electronic activation. The C–I bond is significantly weaker than C–Br or C–Cl.

-

The Result: Reaction of 2-bromo-5-iodopyridine with phenylboronic acid preferentially occurs at the C5-I position, yielding 5-phenyl-2-bromopyridine—the inverse of the desired isomer.

The "Diiodo" Solution (The Expert Route)

The breakthrough in scalable synthesis came from understanding that when identical halogens are used, electronic effects dominate BDE.

-

Mechanism: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect on the adjacent C2 position (inductive effect, -I). Additionally, the nitrogen can coordinate with palladium, directing the catalyst to the C2 position.

-

Outcome: In 2,5-diiodopyridine, the C2–I bond undergoes oxidative addition significantly faster than the C5–I bond. This allows for a highly selective mono-arylation to form 5-iodo-2-phenylpyridine in yields exceeding 70%, leaving the C5–I bond intact for future chemistry.

Visualization: The Regioselectivity Decision Tree

Figure 1: Mechanistic divergence in precursor selection. Using 2,5-diiodopyridine exploits electronic activation at C2 to achieve the correct regiochemistry.[2][3]

Phase 2: The Organometallic Pivot (OLED Applications)

Once synthesized, 5-iodo-2-phenylpyridine serves as a critical intermediate in the production of phosphorescent organic light-emitting diodes (PhOLEDs).

The "Color Tuning" Handle

The emission color of cyclometallated iridium complexes, such as Ir(ppy)₃, is dictated by the HOMO-LUMO gap.

-

HOMO: Localized on the iridium and the phenyl ring.

-

LUMO: Localized on the pyridine ring.

-

The Role of Iodine: The iodine at the 5-position (para to the nitrogen) allows for the attachment of electron-withdrawing or donating groups after the initial scaffold is built. This modulates the LUMO energy level, enabling precise "red-shifting" or "blue-shifting" of the emission spectrum without rebuilding the entire ligand core.

Post-Complexation Functionalization

A sophisticated strategy involves forming the iridium complex first with the iodine intact, and then performing cross-coupling on the metal-bound ligand.

-

Advantage: This allows for the synthesis of dendrimeric OLED materials where the iridium core is the center of a large, solution-processable macromolecule. The C–I bond remains active for Suzuki or Sonogashira coupling even when the ligand is coordinated to Ir(III).

Phase 3: Validated Experimental Protocols

The following protocols are synthesized from standard methodologies in the field, optimized for reproducibility.

Protocol A: Selective Synthesis of 5-Iodo-2-phenylpyridine

Target: Exploiting the reactivity difference in 2,5-diiodopyridine.

Reagents:

-

2,5-Diiodopyridine (1.0 eq)

-

Phenylboronic acid (1.1 eq)

-

Pd(PPh₃)₄ (5 mol%)

-

Na₂CO₃ (2.0 eq, 2M aqueous solution)

-

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Workflow:

-

Degassing: Charge a Schlenk flask with 2,5-diiodopyridine and Pd(PPh₃)₄. Evacuate and backfill with Argon (3x).

-

Solvation: Add degassed solvent and stir until dissolved.

-

Activation: Add the phenylboronic acid and aqueous base.

-

Reaction: Heat to 80°C (strictly controlled). Note: Higher temperatures (>100°C) increase the risk of bis-coupling to form 2,5-diphenylpyridine.

-

Monitoring: Monitor via TLC or LCMS. The starting material (diiodo) will disappear, and the mono-coupled product will appear. If bis-coupled product appears, lower temperature immediately.

-

Workup: Cool, extract with ethyl acetate, wash with brine, dry over MgSO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc). The 5-iodo-2-phenylpyridine elutes after the bis-coupled impurity but before unreacted diiodopyridine.

Protocol B: Synthesis of the Iridium(III) Dimer

Target: Creating the chloro-bridged dimer [Ir(5-I-ppy)₂Cl]₂.

Reagents:

-

IrCl₃·nH₂O (1.0 eq)

-

5-Iodo-2-phenylpyridine (2.2 eq)

-

Solvent: 2-Ethoxyethanol/Water (3:1)

Step-by-Step Workflow:

-

Mixing: Combine Iridium salt and ligand in the solvent mixture.

-

Reflux: Heat to 110°C under Argon for 24 hours. The iodine handle is stable under these acidic/thermal conditions.

-

Precipitation: The product usually precipitates as a yellow/orange solid.

-

Isolation: Cool, add water to force precipitation, filter, and wash with water and hexane.

-

Yield: Typically >85%. This dimer is the universal precursor for heteroleptic OLED emitters (e.g., by reacting with acetylacetone).

Visualization: The OLED Workflow

Figure 2: The operational workflow from raw materials to functional OLED emitters, highlighting the strategic utility of the iodine handle.

Quantitative Data Summary

| Parameter | 2,5-Diiodopyridine Route | 2-Bromo-5-Iodopyridine Route | Direct Iodination (NIS) |

| Primary Product | 5-Iodo-2-phenylpyridine | 5-Phenyl-2-bromopyridine | Mixture (mostly phenyl-ring iodo) |

| Regioselectivity | High (>20:1) | High (Wrong Isomer) | Low / Poor |

| Yield | 70-80% | N/A (Wrong Product) | <40% |

| Scalability | Kilogram Scale | Gram Scale | Research Scale |

| Atom Economy | Moderate (Boronic acid waste) | Poor | High (if selective) |

References

-

Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics. Organic Letters. (2016). Describes the selectivity trends in polyhalogenated pyridines, confirming the activation of the C2 position.

-

A practical and scalable system for heteroaryl amino acid synthesis. Chemical Science. (2017). Explicitly validates the regioselective reaction of 2,5-diiodopyridine at the C2 position (74% yield).

-

Halogen Bonds in 2,5-Dihalopyridine-Copper(I) Halide Coordination Polymers. Materials. (2019).[5] Provides crystallographic data and bond analysis of 2,5-diiodopyridine, supporting electronic differentiation of C2 vs C5.

-

Selective C–H Iodination of (Hetero)arenes. Organic Letters. (2021). Discusses the challenges and modern solutions for direct iodination, highlighting why scaffold construction (Suzuki) remains preferred for specific isomers like 5-iodo-2-phenylpyridine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A practical and scalable system for heteroaryl amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A practical and scalable system for heteroaryl amino acid synthesis - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03612D [pubs.rsc.org]

- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 5. jyx.jyu.fi [jyx.jyu.fi]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Methodological & Application

Application Notes and Protocols for the Regioselective Iodination of 2-Phenylpyridine

Introduction

5-Iodo-2-phenylpyridine is a valuable building block in medicinal chemistry and materials science. The introduction of an iodine atom onto the pyridine ring of 2-phenylpyridine provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the synthesis of a diverse array of more complex molecules with potential applications in drug discovery and as functional materials. This document provides a detailed protocol for the regioselective iodination of 2-phenylpyridine to yield 5-iodo-2-phenylpyridine, offering insights into the reaction mechanism, a step-by-step experimental procedure, and expected outcomes.

Mechanistic Insights: The Basis of Regioselectivity

The iodination of 2-phenylpyridine is an electrophilic aromatic substitution reaction. The pyridine ring is less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom. However, substitution is still possible under appropriate conditions. The position of substitution on the pyridine ring is governed by the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction.

Electrophilic attack at the 3- and 5-positions of the pyridine ring is favored because the positive charge in the resulting sigma complex is delocalized over three carbon atoms. In contrast, attack at the 2-, 4-, or 6-positions leads to a resonance structure where the positive charge resides on the nitrogen atom, which is a particularly unstable arrangement. Therefore, electrophilic substitution on pyridine and its derivatives, like 2-phenylpyridine, predominantly occurs at the 3- or 5-position.

In the case of 2-phenylpyridine, the phenyl group at the 2-position can exert a steric and electronic influence on the regioselectivity. While the phenyl group is generally considered to be ortho-, para-directing on its own ring, its effect on the pyridine ring's reactivity is more complex. However, for electrophilic attack on the pyridine ring, the inherent preference for 3- and 5-substitution dominates. The formation of 5-iodo-2-phenylpyridine is therefore the expected major product.

To facilitate the iodination, an electrophilic iodine source is required. Molecular iodine (I₂) itself is a weak electrophile. Therefore, it is typically used in conjunction with an oxidizing agent, such as periodic acid (H₅IO₆) or hydrogen peroxide, to generate a more potent electrophilic iodine species, such as I⁺ or a polarized I-O species. Alternatively, more reactive iodinating agents like N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), can be employed. The acid activates the NIS, making it a stronger electrophile.

Reaction Mechanism: Electrophilic Aromatic Substitution

Application Note: High-Efficiency Buchwald-Hartwig Amination of 5-Iodo-2-phenylpyridine

Executive Summary

The Buchwald-Hartwig amination is the premier methodology for constructing C–N bonds on heteroaromatic scaffolds. This application note details the optimized protocol for coupling 5-Iodo-2-phenylpyridine with various amines.

While 2-phenylpyridine is a privileged scaffold in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., iridium complexes for OLEDs), the 5-position offers a unique vector for diversification. The 5-iodo substituent provides a highly reactive handle, allowing for coupling under milder conditions compared to the corresponding bromides or chlorides. However, the pyridine nitrogen presents a risk of catalyst poisoning, necessitating careful ligand selection.

This guide provides a dual-system protocol :

-

Method A (General Purpose): High-reliability system using Xantphos.

-

Method B (High Activity): Specialized system using BrettPhos for challenging primary amines.

Strategic Analysis: Substrate & Catalyst Design

Substrate Electronics

The 5-position of the pyridine ring is electronically distinct. Unlike the 2- and 4-positions, which are strongly deactivated by the electronegative nitrogen (similar to para/ortho-nitrobenzene), the 5-position (meta-like) retains more electron density.

-

Advantage: The C–I bond at C5 is less prone to oxidative addition difficulties than electron-rich aryl chlorides but requires active catalysts to overcome the inherent electron-deficiency of the heterocycle.

-

Challenge: The pyridine nitrogen can coordinate to electrophilic Pd(II) intermediates, potentially arresting the catalytic cycle.

-

Solution: Use bulky or bidentate phosphine ligands to sterically crowd the metal center, preventing non-productive coordination with the pyridine nitrogen.

Catalyst Selection Rationale

-

Pd Source: Pd(OAc)2 is preferred for its stability and ease of handling. It is reduced in situ to the active Pd(0) species.

-

Ligand (Xantphos): A wide-bite-angle bidentate ligand. It enforces reductive elimination—often the rate-determining step in aminations of electron-deficient arenes—and forms a stable chelate that resists displacement by the pyridine substrate.

-

Ligand (BrettPhos): A bulky dialkylbiaryl phosphine. Essential for primary amines or sterically hindered substrates, as it facilitates the coupling of challenging nucleophiles.

Mechanistic Pathway[1]

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. Understanding this flow is critical for troubleshooting.

Figure 1: Catalytic cycle for the amination of 5-Iodo-2-phenylpyridine. The wide bite angle of Xantphos accelerates the Reductive Elimination step.

Experimental Protocols

Method A: The "Workhorse" Protocol (Xantphos)

Best for: Secondary amines, anilines, and routine synthesis.

| Reagent | Equiv.[1] | Role |

| 5-Iodo-2-phenylpyridine | 1.0 | Substrate |

| Amine | 1.2 | Nucleophile |

| Pd(OAc)2 | 0.02 (2 mol%) | Pre-catalyst |

| Xantphos | 0.04 (4 mol%) | Ligand |

| Cs2CO3 | 2.0 | Base (Mild) |

| 1,4-Dioxane | 0.2 M | Solvent |

Step-by-Step Procedure:

-

Preparation: In a glovebox or under active N2 flow, charge a reaction vial with Pd(OAc)2 (4.5 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), Cs2CO3 (650 mg, 2.0 mmol), and 5-Iodo-2-phenylpyridine (281 mg, 1.0 mmol).

-

Solvent Addition: Add anhydrous 1,4-Dioxane (5.0 mL). If the amine is a solid, add it now. If liquid, add via syringe.

-

Degassing: Sparge the mixture with nitrogen for 5 minutes or perform 3 freeze-pump-thaw cycles. Crucial: Oxygen kills the active Pd(0) species.

-

Reaction: Seal the vial and heat to 100°C for 12–16 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.

-

Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc gradient).

Method B: The "High Performance" Protocol (BrettPhos)

Best for: Primary amines, sterically hindered amines, or if Method A fails.

| Reagent | Equiv.[1] | Role |

| 5-Iodo-2-phenylpyridine | 1.0 | Substrate |

| Amine | 1.2 | Nucleophile |

| Pd2(dba)3 | 0.01 (1 mol%) | Pre-catalyst |

| BrettPhos | 0.04 (4 mol%) | Ligand |

| NaOtBu | 1.4 | Base (Strong) |

| Toluene | 0.2 M | Solvent |

Key Procedural Difference:

-

Use NaOtBu (Sodium tert-butoxide) as the base.[2] It is stronger than carbonate and necessary for the rapid deprotonation required by the bulky BrettPhos system.

-

Temperature: Often runs efficiently at 80°C .

-

Pre-activation: Ideally, stir the Pd source and Ligand in the solvent for 5 minutes before adding the substrate/base to ensure active catalyst formation.

Optimization & Troubleshooting Guide

Use the following decision tree to select the optimal conditions for your specific amine partner.

Figure 2: Optimization logic for ligand and base selection.

Expert Tips (E-E-A-T)

-

Dehalogenation: If you observe the formation of 2-phenylpyridine (loss of iodine) by LCMS, the reaction is undergoing

-hydride elimination from the amine or solvent.-

Fix: Switch from Dioxane to Toluene (less prone to H-transfer) and ensure the reaction is strictly anhydrous.

-

-

Conversion Stalls: If the reaction stops at 50% conversion:

-

Add a second portion of catalyst (0.5 mol%) and ligand after 8 hours.

-

Ensure your NaOtBu is fresh. Old bottles hydrolyze to NaOH/tBuOH and lose efficacy.

-

-

Regioselectivity: If your substrate has a chlorine atom elsewhere (e.g., 2-chloro-5-iodo-...), the 5-iodo position will react exclusively at temperatures < 80°C due to the weaker C–I bond strength (approx. 65 kcal/mol vs 95 kcal/mol for C–Cl).

References

-

Fundamental Mechanism: Paul, F.; Patt, J.; Hartwig, J. F. "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7][8][9] Reaction intermediates and structure-activity relationships in the arylation of amine." J. Am. Chem. Soc.1994 , 116, 5969. Link

-

Ligand Selection (Xantphos): Guari, Y.; van Es, D. S.; Reek, J. N. H.; Kamer, P. C. J.; van Leeuwen, P. W. N. M. "An Efficient Palladium-Catalyzed Amination of Aryl Bromides and Iodides with Secondary Amines using Xantphos Ligand." Tetrahedron Lett.1999 , 40, 3789. Link

-

Ligand Selection (BrettPhos): Maiti, D.; Buchwald, S. L. "Universal 1,4-Range Amine Arylation by Using a Palladium-BrettPhos Catalyst." J. Am. Chem. Soc.2009 , 131, 17423. Link

-

Pyridyl Amination Context: Anderson, K. W.; Tundel, R. E.; Ikawa, T.; Altman, R. A.; Buchwald, S. L. "Monodentate Phosphines Provide Highly Active Catalysts for Pd-Catalyzed C-N Bond-Forming Reactions of Heteroaryl Halides/Amines." Angew. Chem. Int. Ed.2006 , 45, 6523. Link

-

General Review: Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.2016 , 116, 12564. Link

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols: A Researcher's Guide to the Synthesis of Heteroleptic Iridium Emitters from 5-Iodo-2-phenylpyridine

Introduction: The Significance of Heteroleptic Iridium Emitters

Iridium(III) complexes are at the forefront of phosphorescent materials development, particularly for applications in organic light-emitting diodes (OLEDs).[1][2] Their strong spin-orbit coupling facilitates efficient intersystem crossing, enabling the harvesting of both singlet and triplet excitons and leading to theoretical internal quantum efficiencies approaching 100%.[3] Heteroleptic iridium complexes, featuring two different types of ligands, offer a versatile platform for fine-tuning the photophysical and electrochemical properties of the emitter.[4][5] The emission color, quantum yield, and charge transport characteristics can be systematically modulated by judiciously selecting the cyclometalating (C^N) and ancillary ligands.[4][6]

This guide provides a detailed protocol for the synthesis of heteroleptic iridium emitters, starting from the commercially available and strategically functionalized precursor, 5-iodo-2-phenylpyridine. The iodine substituent serves as a versatile handle for post-complexation modifications, allowing for the introduction of various functional groups to further tailor the emitter's properties.

Synthetic Strategy: A Two-Step Approach to Heteroleptic Iridium Emitters

The synthesis of heteroleptic iridium(III) complexes from 5-iodo-2-phenylpyridine is typically a two-step process.[7] The initial step involves the formation of a chloro-bridged iridium dimer, which is then reacted with a suitable ancillary ligand in the second step to yield the final heteroleptic complex.

Causality Behind the Synthetic Choices

-

Choice of Precursor: 5-Iodo-2-phenylpyridine is selected as the cyclometalating ligand precursor due to the robust nature of the C-I bond, which remains intact during the initial cyclometalation reaction. This allows for subsequent functionalization of the iridium complex, offering a modular approach to emitter design.

-

Iridium Source: Iridium(III) chloride hydrate (IrCl₃·nH₂O) is the most common and cost-effective starting material for the synthesis of these complexes.

-

Ancillary Ligand Selection: The ancillary ligand plays a crucial role in determining the final properties of the emitter.[8][9][10] For instance, strong-field ligands like N-heterocyclic carbenes (NHCs) or cyanides can be employed to achieve blue emission by destabilizing the metal-centered (³MC) states.[8] Conversely, electron-rich ancillary ligands can raise the energy of the Highest Occupied Molecular Orbital (HOMO), leading to red-shifted emission.[9] The choice of ancillary ligand is therefore dictated by the desired emission color and photophysical characteristics.[4]

Experimental Protocols

Part 1: Synthesis of the Chloro-Bridged Iridium Dimer, [Ir(I-ppy)₂(μ-Cl)]₂

This protocol outlines the synthesis of the key intermediate, the chloro-bridged dimer of bis(5-iodo-2-phenylpyridine)iridium(III).

Materials:

-

Iridium(III) chloride hydrate (IrCl₃·nH₂O)

-

5-Iodo-2-phenylpyridine (I-ppy)

-

2-Ethoxyethanol

-

Water, deionized

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Magnetic stirrer with heating plate

-

Schlenk line or glovebox for inert atmosphere techniques

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add IrCl₃·nH₂O (1.0 eq) and 5-iodo-2-phenylpyridine (2.5 eq).

-

Under a gentle flow of argon or nitrogen, add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water. The total solvent volume should be sufficient to create a stirrable slurry.

-

Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring.

-

Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by the formation of a yellow-orange precipitate.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid sequentially with water, ethanol, and diethyl ether to remove any unreacted starting materials and solvent residues.

-

Dry the resulting yellow-orange powder under vacuum to obtain the chloro-bridged iridium dimer, [Ir(I-ppy)₂(μ-Cl)]₂. The product is typically used in the next step without further purification.

Expected Yield: 60-70%

Part 2: Synthesis of the Heteroleptic Iridium Emitter, [Ir(I-ppy)₂(ancillary ligand)]

This protocol describes the reaction of the chloro-bridged dimer with an ancillary ligand to form the final heteroleptic complex. Acetylacetonate (acac) is used here as a representative ancillary ligand.

Materials:

-

[Ir(I-ppy)₂(μ-Cl)]₂ (from Part 1)

-

Acetylacetone (acacH)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

2-Ethoxyethanol or Dichloromethane (DCM)

-

Argon or Nitrogen gas

Equipment:

-

Schlenk flask or round-bottom flask

-

Condenser

-

Magnetic stirrer with heating plate

-

Silica gel for column chromatography

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a Schlenk flask, suspend the chloro-bridged iridium dimer [Ir(I-ppy)₂(μ-Cl)]₂ (1.0 eq) in 2-ethoxyethanol or DCM.

-

Add the ancillary ligand, acetylacetone (2.5-3.0 eq), and a base such as sodium carbonate (5.0 eq) to the suspension.

-

Under an inert atmosphere, heat the reaction mixture to reflux for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography.[11] A typical eluent system is a gradient of dichloromethane and hexane.

-

Collect the fractions containing the desired product and remove the solvent to yield the heteroleptic iridium emitter as a solid.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by sublimation for high-purity materials required for OLED fabrication.[12]

Expected Yield: 50-80%

Data Presentation

The synthesized heteroleptic iridium emitters should be characterized to confirm their identity and purity, and to evaluate their photophysical properties.

Table 1: Characterization Data for a Representative Heteroleptic Iridium Emitter

| Characterization Technique | Expected Results |

| ¹H NMR | Peaks corresponding to both the 5-iodo-2-phenylpyridine and ancillary ligands with appropriate integration and splitting patterns. |

| ¹³C NMR | Resonances for all unique carbon atoms in the complex. |

| Mass Spectrometry (e.g., MALDI-TOF) | A molecular ion peak corresponding to the calculated mass of the complex. |

| Elemental Analysis | Experimental percentages of C, H, and N that are in close agreement with the calculated values. |

Table 2: Photophysical Properties of a Representative Heteroleptic Iridium Emitter

| Property | Measurement |

| Absorption (UV-Vis) | Bands in the UV region due to ligand-centered (¹LC) transitions and in the visible region due to metal-to-ligand charge transfer (¹MLCT/³MLCT) transitions.[5] |

| Emission (Photoluminescence) | Emission maximum (λₑₘ) and color coordinates (CIE). |

| Photoluminescence Quantum Yield (PLQY) | A measure of the emission efficiency. |

| Excited-State Lifetime (τ) | The decay time of the phosphorescence. |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for the preparation of heteroleptic iridium emitters.

Conclusion and Future Outlook

The protocols detailed in this application note provide a robust and versatile methodology for the synthesis of heteroleptic iridium emitters from 5-iodo-2-phenylpyridine. The ability to introduce a wide variety of ancillary ligands allows for precise control over the resulting complex's photophysical and electrochemical properties. Furthermore, the iodo-functionality on the cyclometalating ligand opens up avenues for post-complexation modification, enabling the development of advanced materials for a range of applications, including highly efficient OLEDs, bio-imaging agents, and photocatalysts.

References

-

ResearchGate.

-

ACS Publications.

-

ACS Publications.

-

Chemical Communications (RSC Publishing).

-

MDPI.

-

ACS Organic & Inorganic Au.

-

Universidad de Zaragoza.

-

RSC Advances (RSC Publishing).

-

SpringerLink.

-

New Journal of Chemistry (RSC Publishing).

-

RSC Publishing.

-

PMC - NIH.

-

ResearchGate.

-

The Royal Society of Chemistry.

-

ACS Publications.

-

NIH.

-

International Scientific Publications.

-

ResearchGate.

-

PMC - NIH.

-

URSI.

-

Taylor & Francis.

-

PMC.

-

MDPI.

-

Dalton Transactions (RSC Publishing).

-

ACS Publications.

Sources

- 1. Effects of steric encumbrance of iridium( iii ) complex core on performance of solution-processed organic light emitting diodes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04652C [pubs.rsc.org]

- 2. Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zaguan.unizar.es [zaguan.unizar.es]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Effects of Ancillary Ligands on Deep Red to Near-Infrared Cyclometalated Iridium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in using strong-field ancillary ligands to support blue-emitting iridium(iii) and platinum(ii) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. ursi.org [ursi.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Iodo-2-phenylpyridine

Welcome to the technical support center for the synthesis of 5-Iodo-2-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this important synthetic transformation. Our goal is to empower you with the scientific understanding and practical guidance necessary to improve your reaction yields and obtain high-purity material.

Introduction: The Synthetic Challenge

5-Iodo-2-phenylpyridine is a valuable building block in medicinal chemistry and materials science, often utilized in cross-coupling reactions to construct more complex molecular architectures.[1] The introduction of an iodine atom onto the 2-phenylpyridine scaffold is typically achieved through electrophilic aromatic substitution. However, achieving high yields and regioselectivity can be challenging due to the electronic properties of the pyridine ring. This guide will focus on the direct iodination of 2-phenylpyridine, a common and atom-economical approach.

Reaction Mechanism and Regioselectivity

The direct iodination of 2-phenylpyridine is an electrophilic aromatic substitution reaction. The pyridine ring is less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom.[2] The reaction proceeds through a two-step mechanism:

-

Attack of the electrophile: The π-system of the pyridine ring acts as a nucleophile and attacks an electrophilic iodine species (I+), which is typically generated in situ from molecular iodine (I₂) and an oxidizing agent, or from a reagent like N-iodosuccinimide (NIS) in the presence of an acid.[3] This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4]

-

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product.[4]

Regioselectivity: The substitution occurs preferentially at the 5-position of the pyridine ring (meta to the nitrogen). This is because attack at the 3- and 5-positions (meta-positions) leads to more stable carbocation intermediates compared to attack at the 2-, 4-, or 6-positions (ortho- and para-positions). The resonance structures for attack at the ortho and para positions include a destabilizing structure where the positive charge is placed on the electronegative nitrogen atom.[2]

Caption: General workflow of the electrophilic iodination of 2-phenylpyridine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-Iodo-2-phenylpyridine in a question-and-answer format.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields are a frequent challenge in this synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

-

Insufficiently Activated Iodinating Agent: Molecular iodine (I₂) itself is a weak electrophile.[5] For the reaction to proceed efficiently, an oxidizing agent is necessary to generate a more potent electrophilic iodine species (I+).

-

Solution: Ensure the appropriate stoichiometry of your oxidizing agent. Common choices include hydrogen peroxide (H₂O₂) or nitric acid.[2] Alternatively, using a pre-activated iodine source like N-iodosuccinimide (NIS) in the presence of a strong acid like sulfuric acid can be very effective.

-

-

Inappropriate Reaction Temperature: The rate of electrophilic aromatic substitution is highly temperature-dependent.

-

Solution: If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. However, excessive heat can lead to decomposition and the formation of side products. It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature. A good starting point is often in the range of 40-60 °C.

-

-

Incorrect Solvent: The choice of solvent can significantly impact the reaction.

-

Solution: Acetic acid is a commonly used solvent for this type of reaction as it can help to activate the iodinating agent and is relatively polar.[2] In some cases, for deactivated substrates, stronger acids like sulfuric acid are used as the solvent.[3] Avoid chlorinated solvents where possible due to environmental concerns.[6]

-

-

Moisture in the Reaction: While some protocols may use aqueous reagents, excessive water can sometimes interfere with the reaction, especially when using acid-sensitive reagents.

-

Solution: Ensure your glassware is dry and use anhydrous solvents if the chosen protocol specifies it.

-

Data Table: Effect of Reagent Choice on Yield (Representative Data)

| Iodinating System | Acid Catalyst | Temperature (°C) | Typical Yield Range (%) | Reference |

| I₂ / H₂O₂ | Acetic Acid | 40-50 | 40-60 | |

| NIS | Sulfuric Acid | 0-20 | 70-90 | |

| ICl | Li₂CO₃ | Room Temp | 60-80 | [7][8] |

Q2: I am observing multiple spots on my TLC, indicating the formation of side products. What are they and how can I minimize them?

A2: The formation of side products is a common issue that complicates purification and reduces the yield of the desired product.

Common Side Products & Minimization Strategies:

-

Di-iodinated Products: The introduction of a second iodine atom onto the ring can occur, especially with prolonged reaction times or an excess of the iodinating agent.

-

Minimization: Carefully control the stoichiometry of the iodinating agent (aim for 1.0-1.1 equivalents). Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.

-

-

Other Regioisomers: While the 5-position is electronically favored, small amounts of other isomers may form, particularly at higher temperatures.

-

Minimization: Running the reaction at the lowest effective temperature can improve regioselectivity.

-

-

Oxidation of the Starting Material or Product: Strong oxidizing conditions can potentially lead to the formation of N-oxides or other oxidation byproducts.

-

Minimization: Avoid using an excessive amount of the oxidizing agent.

-

Caption: A systematic workflow for troubleshooting low yields and side product formation.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol for the synthesis of 5-Iodo-2-phenylpyridine?

A1: The following protocol is adapted from a general procedure for the iodination of deactivated aromatic compounds using N-iodosuccinimide (NIS) and sulfuric acid, which has been shown to be effective for a range of substrates.[3]

Experimental Protocol: Iodination of 2-Phenylpyridine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add concentrated sulfuric acid (H₂SO₄, 5 mL per 1 mmol of 2-phenylpyridine) and cool the flask to 0 °C in an ice bath.

-

Addition of NIS: Slowly add N-iodosuccinimide (NIS, 1.05 equivalents) to the cooled sulfuric acid with vigorous stirring. Continue stirring until the NIS has completely dissolved.

-

Addition of 2-Phenylpyridine: Slowly add 2-phenylpyridine (1.0 equivalent) to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate should form.

-

Neutralization: Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[9][10]

Q2: How do I purify the final product?

A2: Purification is crucial to remove unreacted starting materials, side products, and reagents. A combination of techniques is often most effective.

-

Column Chromatography: This is a highly effective method for separating the product from impurities. A silica gel column with a gradient of hexane and ethyl acetate is typically a good starting point. The polarity of the eluent can be adjusted based on TLC analysis.

-

Recrystallization: If the crude product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.[11] Experiment with different solvent systems, such as ethanol/water, methanol, or hexane/ethyl acetate, to find conditions where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Q3: How can I confirm the identity and purity of my 5-Iodo-2-phenylpyridine?

A3: A combination of spectroscopic techniques is essential for unambiguous characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the phenyl and pyridine rings. The introduction of the iodine atom will cause a downfield shift of the adjacent protons.

-

¹³C NMR: The carbon NMR will show the expected number of signals for the carbon atoms in the molecule. The carbon atom directly bonded to the iodine will experience a significant upfield shift due to the heavy atom effect.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The molecular ion peak (M+) for 5-Iodo-2-phenylpyridine is expected at m/z 281.09.[4] The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be apparent.

-

Melting Point: A sharp melting point is indicative of a pure compound. The reported melting point for 5-Iodo-2-phenylpyridine is 101 °C.[4]

Safety Precautions

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Concentrated acids like sulfuric acid are highly corrosive and should be handled with extreme care.

-

Iodine and its compounds can be harmful if inhaled or ingested and can cause skin and eye irritation.[12]

-

N-iodosuccinimide is an oxidizing agent and should be kept away from combustible materials.

-

Always quench reactions carefully, especially when adding acidic solutions to basic solutions or vice versa.

References

- Olah, G. A., et al. (2007). Iodination of Deactivated Aromatic Compounds with N-Iodosuccinimide in Sulfuric Acid. Russian Journal of Organic Chemistry, 43(9), 1281-1284.

- Stavber, S., et al. (2008). Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions. Molecules, 13(12), 3076-3091.

-

ChemHelper. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]

-

Copper-Catalyzed Amidation of 2-Phenylpyridine with Oxygen as the Terminal Oxidant. (2011). The Journal of Organic Chemistry, 76(15), 6338-6342. Available from: [Link]

-

A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2020). Molecules, 25(18), 4238. Available from: [Link]

-

A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2023). RSC Advances, 13(20), 13437-13455. Available from: [Link]

- Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole. (2002). Russian Journal of Organic Chemistry, 38(10), 1483-1487.

-

Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (2022). Molecules, 27(3), 973. Available from: [Link]

-

Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. (2015). Organic Letters, 17(19), 4786-4789. Available from: [Link]

-

(PDF) Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions. (2008). ResearchGate. Available from: [Link]

-

Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. (2023). Molecules, 28(14), 5530. Available from: [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

-

University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Iodination. Retrieved from [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

PubChem. (n.d.). 5-Iodo-2-methylpyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Retrieved from [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. Available from: [Link]

-

(PDF) N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. (2016). ResearchGate. Available from: [Link]

-

Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. (2022). ChemRxiv. Available from: [Link]

- Synthesis and characterization of porphyrin sensitizers with various electron-donating substituents for. (2012). Journal of the Chinese Chemical Society, 59(10), 1269-1277.

-

(PDF) Instantaneous preparation of radiolabeled 5-iodo-2′-deoxyuridine. (1987). ResearchGate. Available from: [Link]

-

ACS Green Chemistry Institute. (n.d.). Iodination. Retrieved from [Link]

-

Quora. (2017). Are there cases in which column chromatography is preferable to recrystallisation?. Retrieved from [Link]

-

Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (2008). Journal of Organic Chemistry, 73(17), 6666-6670. Available from: [Link]

- CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents. (2022).

- Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. (2001). Journal of Magnetic Resonance, 151(1), 164-168.

-

(PDF) Solvent-Free Iodination of Organic Molecules Using the I2/Urea—H2O2 Reagent System. (2009). ResearchGate. Available from: [Link]

-

Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (2012). Molecules, 17(12), 14339-14352. Available from: [Link]

- The Characterization of 4- and 5-Iodo-2-aminoindan. (2012). Microgram Journal, 9(1), 18-25.

-

N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.). Retrieved from [Link]

Sources

- 1. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google Patents [patents.google.com]

- 2. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. WO2010121904A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 8. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tips & Tricks [chem.rochester.edu]

- 10. rsc.org [rsc.org]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. 5-Iodo-2-methylpyridine | C6H6IN | CID 11521395 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Minimizing Homocoupling of 5-Iodo-2-phenylpyridine

Welcome to the technical support center for optimizing cross-coupling reactions with 5-iodo-2-phenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to minimize the formation of the common homocoupling byproduct, 5,5'-di(2-phenylpyridin-5-yl). Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to enhance the yield and purity of your desired cross-coupled products.

Understanding the Core Problem: The Homocoupling Side Reaction

Homocoupling is a persistent side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the same starting material couple together.[1] In the context of 5-iodo-2-phenylpyridine, this results in the formation of a symmetrical biaryl dimer. This byproduct not only consumes your valuable starting material, reducing the overall yield, but also complicates downstream purification processes.

The primary culprits behind homocoupling are often related to the palladium catalyst's state and the reaction environment. Specifically, the presence of Pd(II) species and/or dissolved oxygen can significantly promote this undesired pathway.[2][3][4][5] Understanding the underlying mechanisms is the first step toward effective troubleshooting.

Visualizing the Competing Pathways

The diagram below illustrates the desired Suzuki-Miyaura cross-coupling catalytic cycle in competition with the homocoupling pathway. The key to a successful reaction is to promote the kinetics of the main cycle while suppressing the off-cycle homocoupling route.

Caption: Competing catalytic cycles for cross-coupling vs. homocoupling.

Troubleshooting Guide by Reaction Type

Homocoupling issues can manifest differently depending on the specific cross-coupling reaction being performed. Below are targeted troubleshooting guides for the most common reaction types used with 5-iodo-2-phenylpyridine.

Suzuki-Miyaura Coupling

Problem: Significant formation of 5,5'-di(2-phenylpyridin-5-yl) is observed alongside the desired biaryl product.

| Potential Cause | Scientific Rationale & Explanation | Recommended Solution(s) |

| Oxygen Contamination | Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in a stoichiometric reaction with the boronic acid, leading to homocoupling.[3][4] Rigorous exclusion of oxygen is critical to suppress this pathway.[3] | 1. Degassing: Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw (at least three cycles) or by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes. A nitrogen subsurface sparge has been shown to be highly effective.[3][6] 2. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration. |

| Use of Pd(II) Precatalysts | Precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ must be reduced in situ to the active Pd(0) form. This reduction step can be inefficient or slow, leaving residual Pd(II) that promotes homocoupling.[1][5][7] | 1. Use a Pd(0) Source: Start with a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[2][7] 2. Add a Mild Reducing Agent: The addition of a mild reducing agent like potassium formate (HCO₂K) can help reduce any Pd(II) species to the active Pd(0) catalyst, effectively minimizing their concentration and suppressing homocoupling.[3][6] |

| Suboptimal Ligand Choice | The ligand plays a crucial role in stabilizing the palladium center and modulating the rates of the catalytic cycle steps. An inappropriate ligand can lead to slow reductive elimination of the desired product, allowing more time for side reactions. | 1. Use Bulky, Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands accelerate the rate-limiting reductive elimination step, which outcompetes the pathways leading to homocoupling.[7] 2. Screen Ligands: If homocoupling persists, screening a small panel of different phosphine or N-heterocyclic carbene (NHC) ligands is often necessary, as the optimal ligand can be substrate-dependent.[8] |

| Inappropriate Base or Slow Transmetalation | The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation. If this step is slow, it can disrupt the catalytic cycle. | 1. Base Strength: For a substrate like 5-iodo-2-phenylpyridine, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like NaHCO₃.[7] 2. Solvent Choice: Ensure the solvent system (e.g., dioxane/water, toluene/ethanol/water) adequately solubilizes the base and boronate species to facilitate efficient transmetalation.[9] |

Sonogashira Coupling

Problem: Besides the desired alkynylated product, a significant amount of a diyne byproduct (from the homocoupling of the terminal alkyne) is formed.

This side reaction in Sonogashira chemistry is known as the Glaser-Hay coupling . It is an oxidative homocoupling of terminal alkynes and is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.[10][11]

| Potential Cause | Scientific Rationale & Explanation | Recommended Solution(s) |

| Copper(I) Co-catalyst & Oxygen | The traditional Sonogashira reaction employs a copper(I) salt (e.g., CuI) as a co-catalyst. In the presence of oxygen, Cu(I) can facilitate the oxidative dimerization of the terminal alkyne, leading to the Glaser byproduct.[10][11][12] | 1. Implement a Copper-Free Protocol: The most effective solution is to switch to a copper-free Sonogashira protocol.[12][13][14] These methods rely solely on a palladium catalyst and an appropriate base. 2. Rigorous Degassing: If a copper-catalyzed system must be used, it is absolutely essential to run the reaction under strictly anaerobic conditions to prevent oxidation and dimerization.[10] |

| Inadequate Ligand/Catalyst System | In copper-free systems, the choice of palladium catalyst and ligand is critical for activating the alkyne C-H bond efficiently without the aid of copper. | 1. Use Specialized Catalysts: Systems like Pd₂(dba)₃/P(tBu)₃ or commercially available precatalysts such as CataCXium A Pd G3 have been developed for efficient copper-free Sonogashira couplings.[15][16] 2. Amine Base: A suitable amine base (e.g., diisopropylamine, triethylamine) is still required to deprotonate the alkyne. |

General FAQs for Minimizing Homocoupling

Q1: I've degassed my reaction, but I still see homocoupling. What else can I do?

A1: If rigorous degassing isn't sufficient, the issue likely lies with your palladium source. If you are using a Pd(II) precatalyst like Pd(OAc)₂, switch to a Pd(0) source like Pd(PPh₃)₄.[2] Alternatively, adding a small amount of a mild reducing agent such as potassium formate can scavenge residual Pd(II) without interfering with the catalytic cycle.[3]

Q2: Can the reaction temperature affect the amount of homocoupling?

A2: Yes, absolutely. While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions like homocoupling or catalyst decomposition.[7] It is often beneficial to run the reaction at the lowest temperature that provides a reasonable reaction rate. Consider running a temperature screen (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance.

Q3: Does the order of addition of reagents matter?

A3: Yes, the order of addition can be crucial. A common and effective practice is to combine all solid reagents (5-iodo-2-phenylpyridine, coupling partner, base, and ligand) in the reaction flask first. Then, purge the vessel thoroughly with an inert gas. Finally, add the degassed solvent, followed by the palladium catalyst. This ensures the catalyst is introduced into a pre-established inert environment.[2]

Q4: My boronic acid is old. Could this be the problem?

A4: Potentially, yes. Boronic acids can degrade over time, especially if exposed to air and moisture, leading to the formation of boroxines (anhydrides) or protodeboronation. Degraded starting materials can have lower reactivity, leading to a sluggish transmetalation step which can favor side reactions. Always use high-purity, fresh, or properly stored boronic acids.

Recommended Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol incorporates several best practices to suppress the formation of 5,5'-di(2-phenylpyridin-5-yl).

Materials:

-

5-Iodo-2-phenylpyridine

-

Arylboronic acid (1.2 equivalents)

-

Pd₂(dba)₃ (1 mol%)

-

SPhos (2.5 mol%)

-

K₃PO₄ (potassium phosphate), finely ground (2.5 equivalents)

-

Anhydrous, degassed 1,4-Dioxane

-

Degassed deionized water

Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-iodo-2-phenylpyridine (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), Pd₂(dba)₃ (0.01 eq), and SPhos (0.025 eq).

-

Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

-

Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane and degassed water via syringe to create a 10:1 dioxane:water mixture (concentration of the limiting reagent typically 0.1 M).

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir vigorously for the duration of the reaction.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.

Troubleshooting Flowchart

If you are encountering issues, follow this logical guide to diagnose the problem.

Caption: A step-by-step flowchart for troubleshooting homocoupling.

References

- Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. (2025). BenchChem.

- mitigating homocoupling in Suzuki-Miyaura reactions involving oxo-palladium. (2025). BenchChem.

-

Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]

- Minimizing homocoupling in cross-coupling reactions of 4-(4-Iodophenyl)-1-butanol. (2025). BenchChem.

-

Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). ACS Publications. [Link]

-

Request PDF: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2007). ResearchGate. [Link]

-

Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6939-6965. [Link]

-

Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). (2007). The Journal of Organic Chemistry. [Link]

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2017). Accounts of Chemical Research, 50(5), 1295-1307. [Link]

-

Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2022). Reddit. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Copper-free Sonogashira coupling. (2008). The chemical reaction database. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Al-Masum, M., & Islam, M. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6939-6965. [Link]

-

Rivera-Fuentes, P., & Diederich, F. (2012). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 112(7), 3843-3892. [Link]

-

What's the problem of Suzuki-Miyuara coupling reaction conditions? (2018). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. reddit.com [reddit.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Technical Support Center: Purification of 5-iodo-2-phenylpyridine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of unreacted 2-phenylpyridine from its 5-iodo derivative. The following sections are designed to offer practical, experience-driven advice to overcome common purification challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 5-iodo-2-phenylpyridine. Each issue is followed by an analysis of potential causes and detailed, step-by-step protocols for resolution.

Problem 1: My column chromatography is not separating the product from the starting material.

Primary Cause: Inadequate separation during column chromatography is often due to an improperly selected solvent system, leading to similar retention factors (Rƒ) for 2-phenylpyridine and 5-iodo-2-phenylpyridine. The polarity of these two compounds is quite similar, making separation by silica gel chromatography challenging without careful optimization.

Solutions:

-

TLC Optimization is Crucial: Before attempting column chromatography, it is essential to identify a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate. The ideal Rƒ for the desired product is typically around 0.3, with a clear separation from the starting material spot.[1]

-

Recommended Starting Solvent Systems: Begin with mixtures of hexanes and ethyl acetate.[1] Due to the similar polarities, a low percentage of the more polar solvent (ethyl acetate) is recommended.

-

Gradient Elution: A gradient elution strategy, where the polarity of the mobile phase is gradually increased, can be highly effective.[2] Start with a low polarity solvent to elute the less polar 2-phenylpyridine, then slowly increase the concentration of the more polar solvent to elute the 5-iodo-2-phenylpyridine.

-

-

Dry Loading Technique: For compounds with low solubility in the initial chromatography solvent, a dry loading method is preferable. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[3] This powder can then be carefully added to the top of your packed column.

-

Column Packing and Running: Ensure your column is packed uniformly to prevent band broadening and uneven flow.[2] Avoid interrupting the flow for extended periods once the separation has begun, as this can decrease the efficiency of the separation.[4]

Workflow for Column Chromatography Optimization:

Caption: Workflow for optimizing column chromatography separation.

Problem 2: My product oils out during recrystallization.

Primary Cause: "Oiling out" occurs when a compound comes out of solution as a liquid rather than forming a crystalline solid. This often happens when the solution is cooled too quickly or when the chosen solvent is not ideal for crystallization.

Solutions:

-

Solvent Selection: The key to successful recrystallization is finding a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[5][6]

-

Solvent Screening: Experiment with a variety of solvents. For pyridines, ethanol can be a good starting point. Mixtures of solvents, such as hexane/acetone or hexane/ethyl acetate, can also be effective.

-

Procedure for Solvent Screening: In a small test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent. Allow it to cool slowly to room temperature and then in an ice bath. Observe if crystals form.

-

-

Controlled Cooling: Slow cooling is critical for the formation of well-defined crystals.[5][7]

-

Allow the hot, saturated solution to cool to room temperature undisturbed before placing it in an ice bath.

-

Insulating the flask (e.g., with glass wool) can further slow the cooling process.

-

-

Seeding: If crystals are slow to form, adding a single, pure crystal of the desired product (a "seed crystal") can initiate crystallization.

Step-by-Step Recrystallization Protocol:

-

Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude product until it just dissolves.[5][7]

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Cooling: Allow the solution to cool slowly to room temperature.[5]

-

Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals thoroughly.

Problem 3: Acid-base extraction is not effectively removing the 2-phenylpyridine.

Primary Cause: Incomplete extraction can result from insufficient mixing, incorrect pH, or the formation of emulsions. Since 2-phenylpyridine is a basic compound, it can be protonated and extracted into an aqueous acidic layer.[7][8]

Solutions:

-

Ensure Proper pH: The pH of the aqueous acid solution must be low enough to fully protonate the 2-phenylpyridine. A 5% hydrochloric acid solution is typically sufficient.[8]

-

Thorough Mixing: Use a separatory funnel and shake vigorously to ensure intimate contact between the organic and aqueous layers. Remember to vent the funnel frequently to release any pressure buildup.[8]

-

Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous acid solution. Three extractions are generally more effective than a single extraction with a larger volume.

-

Breaking Emulsions: If an emulsion forms (a stable mixture of the two layers), it can sometimes be broken by adding a small amount of brine (saturated aqueous sodium chloride solution).[9]

Acid-Base Extraction Workflow:

Caption: Workflow for acid-base extraction to remove 2-phenylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the physical properties of 2-phenylpyridine and 5-iodo-2-phenylpyridine that are relevant for separation?

A1: Understanding the physical properties is key to designing an effective purification strategy.

| Property | 2-Phenylpyridine | 5-iodo-2-phenylpyridine |

| Molecular Weight | 155.19 g/mol | 281.09 g/mol [10] |

| Boiling Point | 268-270 °C | Higher than 2-phenylpyridine |

| Polarity | Moderately polar | Slightly more polar than 2-phenylpyridine |

| Basicity | Basic (due to the pyridine nitrogen) | Basic (due to the pyridine nitrogen) |

The slight increase in polarity for the iodinated product is the basis for separation by column chromatography. The basicity of both compounds allows for their removal from a non-basic product through acid-base extraction.

Q2: How can I monitor the purity of my 5-iodo-2-phenylpyridine?

A2: Several analytical techniques can be used to assess the purity of your final product.[11]

-

Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of the starting material. A pure product should show a single spot.

-

High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of the product and can be used to determine purity by integrating the signals of the product and any remaining starting material.[14][15]

-

Gas Chromatography (GC): Can also be used to determine purity, especially for volatile impurities.[12]

Q3: Are there any safety precautions I should take during these purification procedures?

A3: Yes, always follow standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.

-

Fume Hood: Perform all manipulations of organic solvents and corrosive acids in a well-ventilated fume hood.

-

Handling Reagents: Be cautious when handling hydrochloric acid. Always add acid to water, not the other way around.

-

Pressure Buildup: When using a separatory funnel, be sure to vent it frequently to prevent pressure buildup.[8]

References

- CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google P

- CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google P

- An In-depth Technical Guide to the Electronic Properties of 2-Phenylpyridine Deriv

- How to set-up a flash chromatography silica column and actually succeed at separ

- Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws]. (URL not available)

- Separating Compounds by Column Chromatography - Utah Tech University. (URL not available)

- Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (URL not available)

-

2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - MDPI. [Link]

- Pyridine, 2-phenyl - Organic Syntheses Procedure. (URL not available)

- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (URL not available)

- How to run column chrom

- A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine - Benchchem. (URL not available)

- 4.8: Acid-Base Extraction - Chemistry LibreTexts. (URL not available)

- A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC. (URL not available)

- New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. (URL not available)

-

Acid–base extraction - Wikipedia. [Link]

-

Recrystallization - YouTube. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

- An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Public

-

Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines - MDPI. [Link]

- Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. (URL not available)

- Acid-Base Extraction. (URL not available)

- CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google P

- Determination of standard sample purity using the high-precision H-1-NMR process. (URL not available)

- (PDF)

-

Acid Base Extraction Demonstrated by Mark Niemczyk, PhD - YouTube. [Link]